An In-depth Technical Guide to CpODA Monomer for Advanced Material Applications
An In-depth Technical Guide to CpODA Monomer for Advanced Material Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to CpODA Monomer
Norbornane-2-spiro-α-cyclopentanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic Dianhydride, commonly known as CpODA, is an alicyclic tetracarboxylic dianhydride monomer.[1] It is a key building block in the synthesis of high-performance polymers, particularly colorless polyimides (CPIs).[2] Unlike aromatic polyimides, which often exhibit coloration, polymers derived from CpODA are noted for their high optical transparency and excellent thermal stability.[2] These properties make them suitable for a range of advanced applications, including flexible electronics, display technologies, and potentially, specialized biomedical devices where optical clarity and durability are paramount.[3] While CpODA itself is not a therapeutic agent, the unique characteristics of the polyimides synthesized from it are of significant interest to materials scientists in the biomedical and pharmaceutical fields.[4]
Chemical and Physical Properties of CpODA
CpODA is a white to light-yellow crystalline powder with a complex, rigid, and non-planar chemical structure.[5] This unique alicyclic structure is instrumental in disrupting charge-transfer complex (CTC) formation in the resulting polyimides, which is a primary cause of coloration in conventional aromatic polyimides.[2]
Table 1: Physicochemical Properties of CpODA Monomer
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₇ | [6] |
| Molecular Weight | 384.38 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [5] |
| Purity | >95.0% (HPLC) | [1] |
| Synonyms | Norbornane-2-spiro-α-cyclopentanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic Dianhydride; Octahydro-3H,3''H-dispiro[[6][7]methanoisobenzofuran-5,1'-cyclopentane-3',5''-[6][7]methanoisobenzofuran]-1,1'',2',3,3''(4H,4''H)-pentaone | [1] |
Synthesis of Polyimides from CpODA: A Two-Step Polycondensation Process
Polyimides are typically synthesized from CpODA via a two-step polycondensation reaction involving a diamine comonomer.[8] The first step is the formation of a poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.[8]
Experimental Protocol: General Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer, dissolve the chosen aromatic diamine (e.g., 4,4'-oxydianiline) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) at room temperature.[8]
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Once the diamine is fully dissolved, add the CpODA monomer to the solution.[8]
-
Continue stirring the mixture at room temperature. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The reaction progress can be monitored by measuring the logarithmic viscosity of the PAA solution.[8]
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The polymerization is typically allowed to proceed for several hours to achieve a high molecular weight PAA.[9]
Experimental Protocol: Imidization Methods
The conversion of the poly(amic acid) to the final polyimide can be achieved through several methods, each influencing the properties of the resulting film.
-
Cast the poly(amic acid) solution onto a glass substrate using a doctor blade to create a uniform film.[8]
-
Heat the cast film in an oven or on a hot plate at a relatively low temperature (e.g., 80°C) for an initial period (e.g., 2 hours) to slowly evaporate the solvent.[8]
-
Subsequently, heat the film at a high temperature (e.g., 350°C) for a shorter duration (e.g., 0.5 hours) under vacuum to induce thermal cyclization to the polyimide.[8]
-
Immerse the glass plate in boiling water to facilitate the removal of the polyimide film.[8]
-
To the poly(amic acid) solution, add a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., N-methylpiperidine).[8]
-
Heat the mixture at a moderate temperature (e.g., 70°C). A solid precipitate of the polyimide will form.[8]
-
Pour the suspension into a non-solvent like methanol to wash the precipitate.[7]
-
Collect the solid polyimide by filtration and dry it under vacuum.[7]
-
The resulting polyimide powder can be redissolved in a suitable solvent (e.g., chloroform) and cast into a film.[8]
-
Treat the poly(amic acid) solution with a mixture of triethylamine (TEA) and trifluoroacetic anhydride (TFAA) and stir at room temperature for an extended period (e.g., 18 hours).[8]
-
Cast the partially imidized solution onto a glass plate.[8]
-
Heat the plate at a low temperature (e.g., 80°C for 2 hours) followed by a higher temperature (e.g., 200°C for 1 hour) under vacuum to complete the imidization.[8]
Properties of CpODA-Based Polyimides
The polyimides derived from CpODA exhibit a compelling combination of properties, making them attractive for high-performance applications.
Thermal Properties
CpODA-based polyimides demonstrate high thermal stability, with decomposition temperatures often in the range of 475–501°C.[10] They also possess high glass transition temperatures (Tg), typically exceeding 330°C.[10] The rigid and bulky structure of the CpODA monomer contributes to these high thermal characteristics.[10]
Table 2: Thermal Properties of CpODA-Based Polyimide Films
| Property | Value Range | Reference |
| 5% Weight-Loss Temperature (TGA) | 475 - 501 °C | [10] |
| Glass Transition Temperature (Tg) | > 330 °C | [10] |
| Coefficient of Thermal Expansion (CTE) | 17 - 57 ppm/K | [10] |
Optical Properties
A defining feature of CpODA-derived polyimides is their excellent optical transparency.[2] The alicyclic nature of CpODA effectively suppresses the formation of charge-transfer complexes, resulting in colorless films with low ultraviolet (UV) cutoff wavelengths, often shorter than 337 nm.[10]
Table 3: Optical and Physical Properties of CpODA-Based Poly(amic acid)s
| Property | Value Range | Reference |
| Logarithmic Viscosity of Poly(amic acid)s | 0.54 - 1.47 dL/g | [10] |
| UV Cutoff Wavelength (λcut-off) | < 337 nm | [10] |
Potential Applications in Biomedical and Pharmaceutical Fields
While CpODA is not used directly in drug formulations, the resulting polyimides have properties that are highly relevant to the biomedical and pharmaceutical industries. Polyimides, in general, are being explored for a variety of biomedical applications due to their excellent mechanical properties, thermal stability, and biocompatibility.[2][4]
Potential areas of application for CpODA-based colorless polyimides include:
-
Implantable Devices: The high thermal stability and mechanical strength could be advantageous for implantable electronic devices or sensors where long-term stability is crucial.
-
Medical Imaging and Diagnostics: The optical clarity of these polyimides could make them suitable for components in diagnostic equipment or as transparent substrates for cell culture and analysis.
-
Drug Delivery Systems: While not a direct application of CpODA, the polyimides could potentially be functionalized or used as coatings for drug delivery devices where controlled release and biocompatibility are required.[2]
It is important to note that while polyimides are generally considered biocompatible, any specific formulation intended for medical use would require rigorous biocompatibility testing.[4]
Conclusion
CpODA is a specialized monomer that enables the synthesis of colorless polyimides with exceptional thermal and optical properties. For researchers and professionals in drug development and biomedical engineering, the significance of CpODA lies in its ability to produce high-performance polymers that can serve as advanced materials for a new generation of medical devices and diagnostic tools. The unique combination of transparency, thermal stability, and mechanical strength offered by CpODA-based polyimides opens up new possibilities for innovation at the intersection of materials science and medicine. Further research into the biocompatibility and functionalization of these polymers will be crucial in realizing their full potential in the biomedical field.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyimide as a biomedical material: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of a pH-dependently activated water-soluble prodrug of a novel hexacyclic camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Polyimide as a biomedical material: advantages and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00292J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
